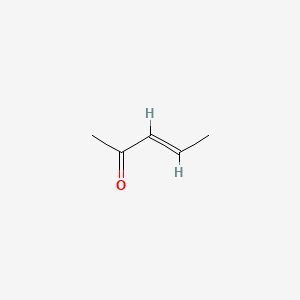
rac-(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid, trans (Rac-PCB-1-COOH) is a cyclic compound of the pyrazole family that is found in many natural sources. Rac-PCB-1-COOH is a chiral compound, meaning it can exist in two different forms, known as enantiomers. Rac-PCB-1-COOH has been studied extensively in the scientific community, due to its potential applications in various areas of research and development.
Wissenschaftliche Forschungsanwendungen
Rac-PCB-1-COOH has been used in a variety of scientific research applications, including as a catalyst for the synthesis of chiral compounds, as a ligand for asymmetric catalysis, and as a chiral auxiliaries for asymmetric synthesis. Rac-PCB-1-COOH has also been used in the study of protein-ligand interactions and in the study of enzyme kinetics.
Wirkmechanismus
Rac-PCB-1-COOH has been studied extensively in the scientific community due to its potential applications in various areas of research and development. The mechanism of action of Rac-PCB-1-COOH is largely unknown, however, it has been hypothesized that it acts as a chiral auxiliaries for asymmetric synthesis, as well as a ligand for asymmetric catalysis.
Biochemical and Physiological Effects
Rac-PCB-1-COOH has not been studied extensively in terms of its biochemical and physiological effects, however, it has been found to have some potential therapeutic benefits. In particular, Rac-PCB-1-COOH has been found to have potential anti-inflammatory, anti-oxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
Rac-PCB-1-COOH has several advantages for use in lab experiments, including its low cost, ease of synthesis, and its ability to act as a chiral auxiliaries for asymmetric synthesis. However, there are some limitations to using Rac-PCB-1-COOH in lab experiments, including its instability in certain conditions, its low solubility, and its potential for toxicity.
Zukünftige Richtungen
There are several potential future directions for Rac-PCB-1-COOH research, including further investigation into its mechanism of action, its potential therapeutic benefits, and its potential applications in asymmetric synthesis. Additionally, further research could be conducted into the potential toxicity of Rac-PCB-1-COOH, as well as its potential for use in drug delivery systems. Finally, further research could be conducted into the potential for Rac-PCB-1-COOH to act as a ligand for asymmetric catalysis.
Synthesemethoden
Rac-PCB-1-COOH can be synthesized through the Diels-Alder reaction of 1,3-diphenyl-2-propen-1-one with 1,3-diphenyl-1,3-cyclopentadiene. This reaction will yield 1,3-diphenyl-2-cyclobutene-1-carboxylic acid, trans, which can then be oxidized with pyridine hydrochloride to produce Rac-PCB-1-COOH.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid, trans involves the synthesis of the cyclobutane ring followed by the addition of the pyrazole group and carboxylic acid functional group.", "Starting Materials": [ "Cyclobutene", "1H-pyrazole", "Ethyl diazoacetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Methanol", "Diethyl ether", "Chloroform", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of cyclobutane ring", "a. Cyclobutene is reacted with ethyl diazoacetate in the presence of a catalyst to form a cyclobutene-1-carboxylic acid intermediate.", "b. The intermediate is then hydrolyzed with sodium hydroxide to form cyclobutane-1-carboxylic acid.", "Step 2: Addition of pyrazole group", "a. Cyclobutane-1-carboxylic acid is reacted with 1H-pyrazole in the presence of a coupling agent to form racemic mixture of (1R,2R)- and (1S,2S)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid.", "Step 3: Separation of racemic mixture", "a. The racemic mixture is separated using column chromatography to obtain the desired (1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid.", "Step 4: Formation of trans isomer", "a. The desired compound is then treated with acetic acid and sodium acetate to form the trans isomer.", "Step 5: Purification", "a. The trans isomer is purified using recrystallization with methanol and diethyl ether.", "Step 6: Final product", "a. The final product is obtained as rac-(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid, trans." ] } | |
CAS-Nummer |
2307755-49-1 |
Produktname |
rac-(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid, trans |
Molekularformel |
C8H10N2O2 |
Molekulargewicht |
166.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



